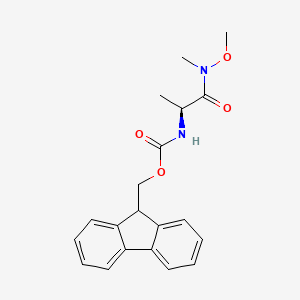

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” is a complex organic compound. It is part of a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in peptide synthesis due to their stability under a variety of conditions .

Synthesis Analysis

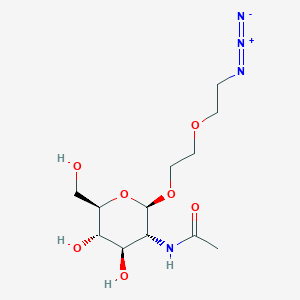

The synthesis of Fmoc amino acids typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate . This reaction can lead to the formation of small amounts of Fmoc-dipeptide, which can be difficult to eliminate by crystallization . An alternative method involves reacting the Fmoc-chloride first with sodium azide and then with the free amino acid, which eliminates this side reaction .Molecular Structure Analysis

The molecular structure of “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” is complex, as indicated by its name. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a bulky, aromatic protecting group commonly used in peptide synthesis .Chemical Reactions Analysis

The Fmoc group in “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide” can be removed under mild basic conditions . This property is crucial in peptide synthesis, where the Fmoc group is used to protect the amino group during the coupling of amino acids .Future Directions

The use of Fmoc amino acids, such as “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide”, in peptide synthesis is a well-established field. Future research may focus on developing new methods for the synthesis of Fmoc amino acids, improving the efficiency of peptide synthesis, and exploring new applications for these compounds .

Mechanism of Action

Target of Action

The primary target of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide, often referred to as a Fmoc-protected amino acid, is the amino group of amino acids . The compound is used to protect these amino groups during peptide synthesis .

Mode of Action

The compound interacts with its targets by forming a protective group around the amino group of amino acids . This protective group is stable under acidic and oxidative conditions . Under mild basic conditions, the protective group is removed, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it prevents unwanted side reactions during the synthesis process . Once the peptide bond is formed, the protective group can be removed under mild basic conditions .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino group, the compound ensures that peptide bonds are formed at the correct locations, leading to the desired peptide sequence .

Action Environment

The action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-methyl-N-methyloxy-L-alanine amide is influenced by the environmental conditions. For instance, the compound’s protective group is stable under acidic and oxidative conditions but is removed under mild basic conditions . Additionally, research has shown that water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, redox conditions, and the presence of water .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(19(23)22(2)25-3)21-20(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,21,24)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEHOGRNHNTRBF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)

![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)